7-Fluorobenzofurazan-4-sulfonic acid ammonium salt

概要

説明

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are a class of organosulfur compounds that are salts or esters of sulfonic acids. They contain the functional group R−S(=O)₂−O−, where R is typically an organic group. 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are known for their stability in water, non-oxidizing nature, and colorless appearance. They are widely used in various applications, including detergents, ion-exchange resins, and as intermediates in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts can be synthesized through several methods:

Strecker Sulfite Alkylation: An alkali sulfite salt displaces a halide in the presence of an iodine catalyst.

Condensation of Sulfonyl Halide with Alcohol: This reaction occurs in pyridine, producing sulfonic esters.

Industrial Production Methods

Industrial production of sulphonates often involves the sulfonation of aromatic compounds using sulfur trioxide or chlorosulfuric acid. For example, alkylbenzenesulfonic acids are produced by reacting sulfur trioxide with alkylbenzenes .

化学反応の分析

Types of Reactions

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts undergo various chemical reactions, including:

Oxidation: Sulfonic acids can be oxidized to form sulfonates.

Substitution: Sulfonates can participate in nucleophilic substitution reactions due to the good leaving group properties of the sulfonate group.

Common Reagents and Conditions

Sulfur Trioxide: Used in the sulfonation of aromatic compounds.

Chlorosulfuric Acid: Another reagent for sulfonation reactions.

Alkali Sulfites: Used in the Strecker sulfite alkylation.

Major Products

Sulfonic Esters: Formed from the reaction of sulfonyl halides with alcohols.

Sulfonamides: Produced through reactions involving sulfonylating agents.

科学的研究の応用

Fluorescent Labeling of Thiols

SBD-F is primarily used as a fluorescent probe for detecting thiol groups in biological samples. It reacts with sulfhydryl (-SH) groups to form highly fluorescent derivatives, allowing for sensitive detection of thiols such as cysteine and glutathione. This property is particularly useful in:

- Cell Biology : Monitoring cellular redox states and oxidative stress.

- Clinical Chemistry : Measuring plasma levels of homocysteine and cysteine using HPLC fluorescence detection methods .

HPLC Derivatization

The compound serves as a derivatization reagent in high-performance liquid chromatography (HPLC). It enhances the detectability of thiol-containing compounds, facilitating their separation and quantification. This application is crucial in:

- Metabolomics : Analyzing metabolic pathways involving thiols.

- Pharmacokinetics : Studying drug metabolism involving thiol conjugation .

Research in Apoptosis and Cellular Signaling

SBD-F has been utilized in research related to apoptosis and various signaling pathways, including:

- JAK/STAT Signaling : Investigating the role of thiols in cytokine signaling.

- MAPK/ERK Pathway : Studying the impact of oxidative stress on cell proliferation and differentiation .

Antibody-Drug Conjugates (ADCs)

The compound plays a role in the development of antibody-drug conjugates by serving as a fluorescent label for monitoring drug delivery systems. This application is significant in cancer therapy, where targeted delivery of cytotoxic drugs is essential for minimizing side effects while maximizing therapeutic efficacy .

Case Study 1: Detection of Homocysteine Levels

A study demonstrated the use of SBD-F for the sensitive determination of plasma homocysteine levels via HPLC. The method showed improved reliability over previous assays, highlighting the compound's effectiveness in clinical diagnostics .

Case Study 2: Monitoring Oxidative Stress

Research has shown that SBD-F can be employed to monitor oxidative stress in various cell types by quantifying intracellular thiol levels. This application aids in understanding the role of oxidative stress in diseases such as cancer and neurodegenerative disorders .

Comparison Table of Applications

| Application Area | Description | Methodology |

|---|---|---|

| Fluorescent Labeling | Detection of thiols | Reaction with -SH groups |

| HPLC Derivatization | Enhanced detection of thiol compounds | HPLC with fluorescence detection |

| Apoptosis Research | Study of cellular signaling pathways | Fluorescence assays |

| Antibody-Drug Conjugates | Monitoring drug delivery systems | Fluorescent labeling |

作用機序

類似化合物との比較

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are compared with other similar compounds like:

Carboxylates: Both are strong acids, but sulphonates are generally stronger.

Phosphonates: Similar in structure but contain phosphorus instead of sulfur.

Sulfonamides: Contain a sulfonyl group bonded to an amine.

List of Similar Compounds

- Methanesulfonate (Mesylate)

- Trifluoromethanesulfonate (Triflate)

- Ethanesulfonate (Esylate)

- Tosylate (p-Toluenesulfonate)

- Benzenesulfonate (Besylate)

7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are unique due to their strong acidity, stability, and versatility in various applications, making them indispensable in both scientific research and industrial processes.

生物活性

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (CAS No. 84806-27-9) is a synthetic compound known for its significant biological activity, particularly as a fluorescent labeling agent. Its unique chemical structure allows it to interact with various biological molecules, making it valuable in biochemical assays and research.

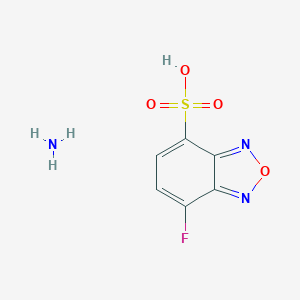

- Molecular Formula : C₆H₆FN₃O₄S

- Molecular Weight : 235.19 g/mol

- Density : 1.762 g/cm³

- Melting Point : >290°C (decomposes)

- Boiling Point : 400.9°C

- Flash Point : 196.3°C

- Appearance : White to pale orange crystalline powder

Biological Applications

This compound is primarily used as a fluorescent label for detecting thiol groups in biological samples. It reacts with sulfhydryl compounds, such as cysteine and glutathione, producing highly fluorescent derivatives that can be quantified using fluorescence detection methods.

Detection of Thiols

The compound has been employed in various studies to measure thiol concentrations in different biological matrices. For example, it has been utilized for the simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates through high-performance liquid chromatography (HPLC) .

1. Detection of Thiol Compounds

A study demonstrated the effectiveness of this compound in detecting dissolved thiol-disulfide compounds in environmental samples. The method allowed for sensitive quantification of thiols in Lake Biwa water, showcasing its utility in environmental monitoring .

2. Quantitative Analysis

Another research focused on the quantitative analysis of thiols in consumer products using microfluidic capillary electrophoresis (CE) with fluorescence detection. The study highlighted the compound's low detection limits and specificity for thiol groups, emphasizing its potential in food safety and quality control .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Fluorescent Labeling | Highly effective for labeling thiol groups in biomolecules. |

| Environmental Monitoring | Used for detecting thiols in water samples, aiding environmental assessments. |

| Quantitative Analysis | Facilitates the measurement of low molecular weight thiols in various matrices. |

特性

IUPAC Name |

azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLHNMVSKXFWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005098 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84806-27-9 | |

| Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。